![molecular formula C9H8F3NO2 B1531120 1-(2-Amino-6-methoxyphenyl)-2,2,2-trifluoroethanone CAS No. 1233967-21-9](/img/structure/B1531120.png)
1-(2-Amino-6-methoxyphenyl)-2,2,2-trifluoroethanone
Overview
Description
1-(2-Amino-6-methoxyphenyl)-2,2,2-trifluoroethanone (AMTFE) is an organic compound with a broad range of potential applications in the field of synthetic organic chemistry. It is an important building block in the synthesis of many compounds, and has been used as a catalyst in a variety of reactions. AMTFE has also been studied for its potential biological applications, such as its mechanism of action and its biochemical and physiological effects.
Scientific Research Applications
Antimicrobial Activity
1-(2-Amino-6-methoxyphenyl)-2,2,2-trifluoroethanone and its derivatives have been studied for their antimicrobial activities. For example, compounds synthesized from related structures showed promising antitubercular and antimicrobial activities against various microorganisms, including Mycobacterium tuberculosis (Vyas et al., 2009).
Crystal Structure Analysis
The crystal structure of compounds closely related to 1-(2-Amino-6-methoxyphenyl)-2,2,2-trifluoroethanone has been determined, providing insights into the molecular arrangement and stability of these compounds. Such studies are crucial for understanding the physical and chemical properties of these molecules (Wang et al., 2005).
Chemoenzymatic Synthesis
This compound and its analogs have been used in chemoenzymatic synthesis processes. One study demonstrated the synthesis of various 1-aryl-2,2,2-trifluoroethanones and their bioreduction using alcohol dehydrogenases, highlighting the potential for creating biologically active molecules (González-Martínez et al., 2019).
Nucleophilic Substitution and Elimination Reactions
The compound has been a subject of study in the context of nucleophilic substitution and elimination reactions. Research in this area provides valuable information on the reactivity and potential chemical transformations of these types of compounds (Toteva & Richard, 1996).
Green Chemistry Applications
Some derivatives of 1-(2-Amino-6-methoxyphenyl)-2,2,2-trifluoroethanone have been utilized in green chemistry applications, such as the preparation of pyranopyrazoles using environmentally friendly methods (Zolfigol et al., 2013).
properties
IUPAC Name |
1-(2-amino-6-methoxyphenyl)-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-6-4-2-3-5(13)7(6)8(14)9(10,11)12/h2-4H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPCNMKOGZYFDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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